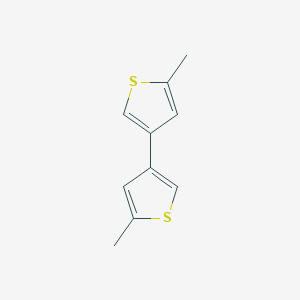
2,2'-dimethyl-4,4'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-dimethyl-4,4'-bithiophene is an organosulfur compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. This particular compound features two thiophene rings, each substituted with a methyl group, making it a unique and interesting molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2'-dimethyl-4,4'-bithiophene can be achieved through several methods. One common approach involves the condensation reaction of 2-methylthiophene with 5-methylthiophene-3-carbaldehyde under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-methylthiophene is coupled with 5-methylthiophene-3-boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of thiophene derivatives often involves vapor-phase dehydrogenation of suitable precursors. For instance, the dehydrogenation of a mixture of 1-pentanol and carbon disulfide can yield various thiophene derivatives, including this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,2'-dimethyl-4,4'-bithiophene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, nitrothiophenes.
Wissenschaftliche Forschungsanwendungen
2,2'-dimethyl-4,4'-bithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 2,2'-dimethyl-4,4'-bithiophene depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfur atoms in the thiophene rings can participate in electron-donating or electron-withdrawing interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthiophene: A simpler thiophene derivative with one methyl group.
5-Methylthiophene-3-carbaldehyde: A precursor used in the synthesis of 2,2'-dimethyl-4,4'-bithiophene.
Thiophene: The parent compound of the thiophene family.
Uniqueness
This compound is unique due to its dual thiophene rings and methyl substitutions, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
38418-27-8 |
|---|---|
Molekularformel |
C10H10S2 |
Molekulargewicht |
194.3g/mol |
IUPAC-Name |
2-methyl-4-(5-methylthiophen-3-yl)thiophene |
InChI |
InChI=1S/C10H10S2/c1-7-3-9(5-11-7)10-4-8(2)12-6-10/h3-6H,1-2H3 |
InChI-Schlüssel |
BGFOQOAINPSCOG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CS1)C2=CSC(=C2)C |
Kanonische SMILES |
CC1=CC(=CS1)C2=CSC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















